molecular formula C14H23ClN2 B2400396 N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride CAS No. 1353953-79-3

N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride

Cat. No.: B2400396
CAS No.: 1353953-79-3
M. Wt: 254.8
InChI Key: IYNHSLAHSOCWGQ-UHFFFAOYSA-N
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Description

“N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride” is a chemical compound with the formula C14H23ClN2 and a molecular weight of 254.80 g/mol . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the piperidine ring, a six-membered heterocycle with one nitrogen atom and five carbon atoms . The compound also includes a methylbenzyl group attached to the piperidine ring .

Scientific Research Applications

Dual Inhibitor Development

N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride and its derivatives have been explored for their potential in the development of dual inhibitors for medical applications. For instance, a derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a new cholinesterase and monoamine oxidase dual inhibitor. This discovery could have implications in the treatment of diseases such as Alzheimer's, where both enzyme activities are relevant (Bautista-Aguilera et al., 2014).

Synthetic Methodology

Research has also focused on the synthetic applications of this compound and related compounds. For example, a 5 + 1 Protic Acid Assisted Aza-Pummerer Approach was developed for the synthesis of 4-chloropiperidines from homoallylic amines, which could be applied to both aromatic and aliphatic amines, offering an environmentally benign alternative for piperidine formation (Ebule et al., 2019).

Conformational Analysis

The conformational analysis and crystal structure of related compounds, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, have been studied. These studies help in understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design and other scientific research areas (Ribet et al., 2005).

Bioactivity Research

The bioactivity of compounds structurally related to this compound has been explored as well. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime showed broad inhibitory activities toward fungi, indicating its potential as a fungicidal agent (Xue Si-jia, 2011).

Pharmacokinetics Studies

Pharmacokinetic studies of novel anaplastic lymphoma kinase inhibitors, where this compound derivatives could potentially play a role, have highlighted the impact of hydrolysis-mediated clearance. Understanding the metabolic pathways and elimination mechanisms of these compounds is crucial for their development as therapeutic agents (Teffera et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Piperidine derivatives, including “N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride”, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological and pharmacological applications of these compounds .

Properties

IUPAC Name

N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-3-5-13(6-4-12)11-16-9-7-14(15-2)8-10-16;/h3-6,14-15H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNHSLAHSOCWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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